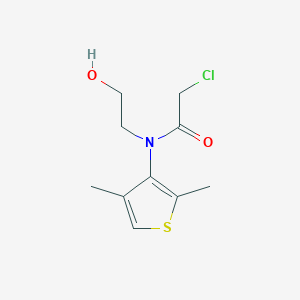
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. The compound features a chloro group, a thiophene ring with methyl substitutions, and a hydroxyethyl group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, methyl groups are introduced at the 2 and 4 positions through alkylation reactions.
Introduction of the chloro group: Chlorination reactions are used to introduce the chloro group at the desired position.
Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use as a precursor or additive in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The hydroxyethyl group might participate in hydrogen bonding, while the chloro and thiophene groups could interact with hydrophobic or aromatic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,4-dimethylphenyl)-N-(2-hydroxyethyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a hydroxyethyl group.
Uniqueness
The presence of the thiophene ring and the hydroxyethyl group in 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide may confer unique chemical and biological properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
Properties
CAS No. |
87674-59-7 |
|---|---|
Molecular Formula |
C10H14ClNO2S |
Molecular Weight |
247.74 g/mol |
IUPAC Name |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-7-6-15-8(2)10(7)12(3-4-13)9(14)5-11/h6,13H,3-5H2,1-2H3 |
InChI Key |
FPOMSJZVCBTYKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1N(CCO)C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
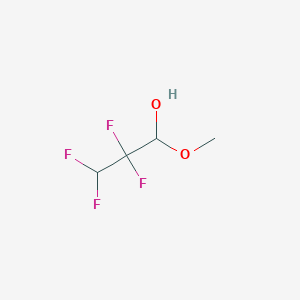
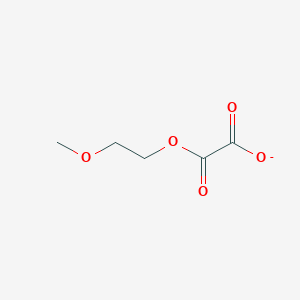
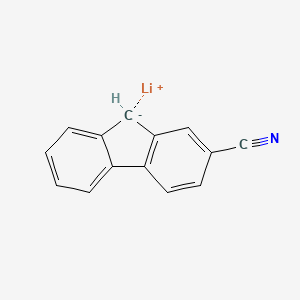
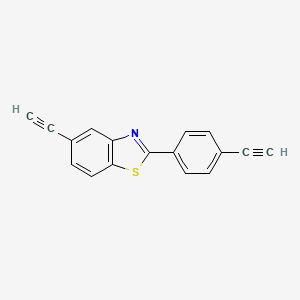
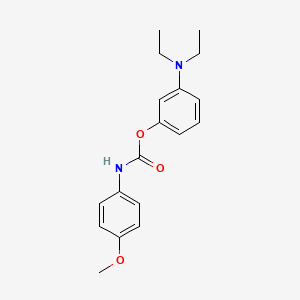
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
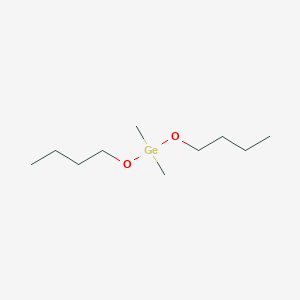
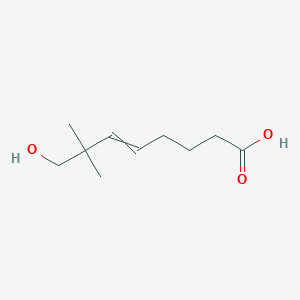



![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)
